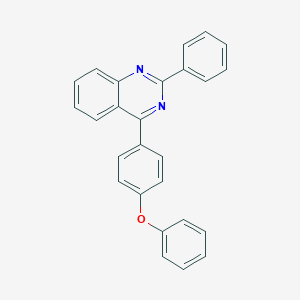

4-(4-Phenoxyphenyl)-2-phenylquinazoline

Description

Structural Significance of Quinazoline (B50416) Frameworks in Functional Compounds

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, forms a thermally and chemically robust aromatic system. beilstein-journals.orgmdpi.com This inherent stability is a crucial prerequisite for materials intended for use in electronic devices, which often operate under demanding conditions. The nitrogen atoms within the pyrimidine ring of the quinazoline structure impart distinct electronic characteristics, often leading to high electron affinity. This property is particularly valuable for creating n-type (electron-transporting) or bipolar (transporting both electrons and holes) materials, which are essential components in a variety of organic electronic devices. researchgate.net

The rigid and planar nature of the quinazoline core facilitates π-π stacking interactions between molecules. This intermolecular organization is critical for efficient charge transport in the solid state, a fundamental process in the operation of organic field-effect transistors (OFETs) and OLEDs. Furthermore, the quinazoline ring system can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and physical properties. This synthetic versatility enables chemists to systematically modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key strategy in the design of materials for specific applications. researchgate.net

Overview of Aryl-Substituted Quinazolines in Optoelectronic and Sensing Technologies

The introduction of aryl substituents onto the quinazoline core has been a particularly fruitful strategy in the development of new functional materials. These aryl groups extend the π-conjugated system of the molecule, which generally leads to a red-shift in the absorption and emission spectra, allowing for the tuning of the material's color output in light-emitting applications. nih.govresearchgate.net The incorporation of specific aryl moieties, such as carbazole, triphenylamine, or phenoxyphenyl groups, can impart desirable charge-transporting properties. researchgate.net For instance, triphenylamine-substituted quinazolines have been explored as hole-transporting materials, while the electron-deficient nature of the quinazoline core itself is beneficial for electron transport. researchgate.net

This ability to combine both electron-donating and electron-accepting moieties within a single molecule has led to the development of quinazoline-based materials for a range of optoelectronic applications. Notably, they have been investigated as emitters and host materials in OLEDs. researchgate.net In the realm of sensing, the nitrogen atoms in the quinazoline ring can act as binding sites for metal ions or protons. Changes in the photophysical properties, such as fluorescence quenching or enhancement upon binding, can be harnessed for the development of highly sensitive and selective chemical sensors.

Research Focus and Potential Contributions of 4-(4-Phenoxyphenyl)-2-phenylquinazoline to Contemporary Materials Research

The specific compound, this compound, combines several structural features that make it a compelling target for materials science research. The 2-phenyl group and the 4-phenoxyphenyl group significantly extend the π-conjugation of the quinazoline core. The bulky and non-planar nature of the phenoxyphenyl substituent could play a crucial role in suppressing intermolecular aggregation, a phenomenon that often leads to fluorescence quenching in the solid state. This could potentially lead to materials with high emission efficiencies in thin films, a desirable characteristic for OLED applications.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reaction of a quinazolinone precursor with an in situ generated aryne. This method avoids the use of harsh reagents and often proceeds under mild conditions with high yields.

A general procedure, based on established literature for similar compounds, is as follows:

To a solution of 2-phenylquinazolin-4(3H)-one and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in a suitable solvent such as acetonitrile (B52724), a fluoride (B91410) source like cesium fluoride (CsF) is added at room temperature. The reaction mixture is stirred for several hours to allow for the in situ generation of the aryne intermediate and its subsequent reaction with the quinazolinone. After the reaction is complete, the mixture is worked up by extraction and purified using column chromatography to yield the desired this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenoxyphenyl)-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O/c1-3-9-20(10-4-1)26-27-24-14-8-7-13-23(24)25(28-26)19-15-17-22(18-16-19)29-21-11-5-2-6-12-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZFKSHOPYMODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 4 Phenoxyphenyl 2 Phenylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, the connectivity and spatial arrangement of atoms within the 4-(4-phenoxyphenyl)-2-phenylquinazoline molecule can be unequivocally established.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of signals in the aromatic region (approximately δ 7.0–9.0 ppm). The protons on the quinazoline (B50416) core are typically deshielded and appear at the lower end of the field compared to the other phenyl rings. Based on data from analogous compounds like 4-phenoxy-2-phenylquinazoline, the proton at position 5 of the quinazoline ring is expected to be the most deshielded due to its proximity to the heterocyclic nitrogen and the bulky substituent at position 4. The protons of the 2-phenyl and 4-phenoxyphenyl groups will exhibit characteristic splitting patterns (doublets and triplets) corresponding to their substitution.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinazoline H-5 | ~8.3 - 8.5 | d | ~8.4 |

| Quinazoline H-8 | ~8.0 - 8.2 | d | ~8.0 |

| Quinazoline H-6, H-7 | ~7.6 - 7.9 | m | - |

| 2-Phenyl H-2', H-6' | ~8.5 - 8.7 | m | - |

| 2-Phenyl H-3', H-4', H-5' | ~7.4 - 7.6 | m | - |

| Phenoxyphenyl H-2'', H-6'' | ~7.6 - 7.8 | d | ~8.8 |

| Phenoxyphenyl H-3'', H-5'' | ~7.1 - 7.3 | d | ~8.8 |

| Phenoxy H-2''', H-6''' | ~7.1 - 7.3 | d | ~7.6 |

| Phenoxy H-4''' | ~7.2 - 7.4 | t | ~7.4 |

Note: The predicted data is based on theoretical principles and comparison with similar structures. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the quinazoline, phenyl, and phenoxyphenyl carbons. The carbons of the quinazoline ring, particularly C2 and C4 which are bonded to nitrogen, are expected to appear significantly downfield. The C-O ether linkage will also influence the chemical shifts of the carbons in the phenoxyphenyl group.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinazoline C-2 | ~161 - 163 |

| Quinazoline C-4 | ~168 - 170 |

| Quinazoline C-8a | ~151 - 153 |

| Quinazoline C-4a | ~122 - 124 |

| Quinazoline C-5, C-6, C-7, C-8 | ~125 - 135 |

| 2-Phenyl C-1' | ~137 - 139 |

| 2-Phenyl C-2'/6', C-3'/5', C-4' | ~128 - 131 |

| Phenoxyphenyl C-1'' | ~133 - 135 |

| Phenoxyphenyl C-4'' | ~158 - 160 |

| Phenoxyphenyl C-2''/6'', C-3''/5'' | ~120 - 132 |

| Phenoxy C-1''' | ~156 - 158 |

Note: The predicted data is based on theoretical principles and comparison with similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. rsc.orgresearchgate.netfao.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. fao.org For this compound, COSY spectra would show cross-peaks between adjacent protons within each of the four aromatic rings (the fused benzene (B151609) part of the quinazoline, the 2-phenyl ring, the central ring of the phenoxyphenyl group, and the terminal phenyl ring of the phenoxyphenyl group). This allows for the assignment of protons within each spin system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). researchgate.netfao.org Each proton signal in the ¹H NMR spectrum will show a correlation to a specific carbon signal in the ¹³C NMR spectrum, simplifying the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). researchgate.netfao.org Key HMBC correlations for confirming the structure would include:

Correlations between the protons on the 2-phenyl ring (H-2'/6') and the C-2 carbon of the quinazoline core.

Correlations between the protons on the phenoxyphenyl ring (H-2''/6'') and the C-4 carbon of the quinazoline core.

Correlations between protons on the quinazoline ring (e.g., H-5) and carbons C-4, C-4a, and C-6.

Correlations between the protons on the two rings of the phenoxyphenyl group, across the ether oxygen, confirming the C-O-C linkage.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its aromatic and heterocyclic nature, as well as the ether linkage. rsc.org The key expected vibrational frequencies are detailed below.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretching | Medium-Weak |

| 1620 - 1580 | C=N stretching (quinazoline ring) | Strong |

| 1580 - 1450 | Aromatic C=C stretching (ring skeletal vibrations) | Strong-Medium |

| 1260 - 1220 | Asymmetric C-O-C stretching (aryl ether) | Strong |

| 1050 - 1010 | Symmetric C-O-C stretching (aryl ether) | Medium |

Note: The predicted data is based on characteristic group frequencies and comparison with similar structures. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes. The symmetric C=C stretching vibrations of the multiple phenyl rings would likely produce intense Raman bands. The peak near 1000 cm⁻¹, characteristic of the symmetric stretching mode of substituted benzene rings, would be a prominent feature. This technique is valuable for confirming the presence and substitution patterns of the aromatic systems within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been used to confirm its molecular mass. In a positive ion mode, the protonated molecule [M+H]⁺ was observed. nih.govrsc.org The experimentally determined mass-to-charge ratio (m/z) was found to be 299.1176. nih.govrsc.org This value is in close agreement with the calculated theoretical mass of 299.1179 for the chemical formula C₂₀H₁₅N₂O, confirming the compound's identity. nih.govrsc.org

Detailed information regarding the specific fragmentation pattern of this compound under mass spectrometry analysis is not extensively detailed in the reviewed scientific literature.

Table 3.3.1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₂₀H₁₅N₂O+H]⁺ | 299.1179 | 299.1176 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound has been characterized, revealing distinct absorption bands in the ultraviolet region. dss.go.th The spectrum shows two primary absorption maxima (λₘₐₓ). dss.go.th These bands are attributed to π→π* electronic transitions occurring within the conjugated aromatic system of the quinazoline and phenyl rings. dss.go.th

Table 3.4.1: UV-Vis Absorption Maxima for this compound

| Absorption Maximum (λₘₐₓ) | Electronic Transition |

|---|---|

| 257 nm | π→π* |

| 287 nm | π→π* |

Data sourced from The Journal of Organic Chemistry (1972). dss.go.th

The molar absorptivity (or extinction coefficient, ε) quantifies how strongly a chemical species absorbs light at a given wavelength. For this compound, the extinction coefficients for its principal absorption bands have been determined. dss.go.th The band at 257 nm has a significantly higher molar absorptivity compared to the band at 287 nm. dss.go.th

Table 3.4.2: Molar Absorptivity of this compound

| Absorption Maximum (λₘₐₓ) | Molar Absorptivity (ε) |

|---|---|

| 257 nm | 34,500 |

| 287 nm | 16,700 |

Data sourced from The Journal of Organic Chemistry (1972). dss.go.th

The effect of solvent polarity on the UV-Vis absorption maxima, a phenomenon known as solvatochromism, provides information about the change in dipole moment of the molecule upon electronic transition. Specific studies detailing the influence of different solvents on the absorption maxima of this compound are not available in the reviewed literature.

Emission Spectroscopy and Photophysical Properties

Emission spectroscopy investigates the light emitted from a substance after it has absorbed energy, providing data on its fluorescence or phosphorescence properties.

Fluorescence spectroscopy measures the emission of photons from a molecule as it returns from an excited singlet state to its ground state. Detailed experimental data regarding the fluorescence emission spectra, including specific emission maxima and quantum yields for this compound, could not be found in the surveyed scientific publications.

Quantum Yield of Photoluminescence (PLQY) Measurements

The photoluminescence quantum yield (PLQY or ΦF) is a critical parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For this compound and related derivatives, PLQY is highly sensitive to the molecular environment, including the solvent and the aggregation state.

In dilute solutions, many quinazoline derivatives exhibit weak fluorescence due to the activation of non-radiative decay pathways. These pathways are often facilitated by intramolecular rotations of the phenyl and phenoxyphenyl substituents. The free rotation of these groups around the quinazoline core can lead to the dissipation of the excited-state energy as heat rather than light. However, upon aggregation or when incorporated into a rigid matrix, these intramolecular motions can be restricted, leading to a significant enhancement of the PLQY. This phenomenon is known as aggregation-induced emission (AIE). magtech.com.cnnih.gov

| Parameter | Description |

| PLQY (ΦF) | Photoluminescence Quantum Yield |

| AIE | Aggregation-Induced Emission |

Stokes Shift Analysis and its Relationship to Molecular Structure

The Stokes shift is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra of a molecule. A large Stokes shift is often desirable for applications in fluorescence imaging and sensing as it minimizes the overlap between excitation and emission signals, thereby improving the signal-to-noise ratio.

The Stokes shift in molecules like this compound is intimately linked to their molecular structure and the changes that occur upon excitation. The presence of rotatable phenyl and phenoxyphenyl groups allows for significant geometric relaxation in the excited state compared to the ground state. Upon photoexcitation, the molecule transitions to an excited state with a different equilibrium geometry. This reorganization, which may involve planarization or twisting of the aromatic rings, lowers the energy of the excited state before emission occurs. The subsequent radiative decay to the ground state results in the emission of a lower-energy photon, leading to a noticeable Stokes shift.

Theoretical studies on similar dye molecules have shown that both planar and intramolecular charge transfer (PICT) and twisted intramolecular charge transfer (TICT) states can contribute to a large Stokes shift. researchgate.net The magnitude of the Stokes shift can also be influenced by the polarity of the solvent, a phenomenon that is further explored in the context of solvatochromism.

| Term | Definition |

| Stokes Shift | The energy difference between the absorption and emission maxima. |

| PICT | Planar Intramolecular Charge Transfer |

| TICT | Twisted Intramolecular Charge Transfer |

Solvatochromism and Intramolecular Charge Transfer (ICT) Phenomena in Solution

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This effect is a strong indicator of a significant difference in the dipole moments of the ground and excited states of the molecule, often arising from an intramolecular charge transfer (ICT) process. nih.gov

For this compound, the nitrogen atoms in the quinazoline ring act as electron-withdrawing moieties, while the phenyl and phenoxyphenyl groups can act as electron donors. Upon excitation with light, an electron can be transferred from the donor part of the molecule to the acceptor part, creating an ICT state. This ICT state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

This stabilization of the excited state leads to a bathochromic (red) shift in the emission spectrum as the solvent polarity increases, while the absorption spectrum is often less affected. Studies on quinoxaline (B1680401) derivatives with push-pull electronic structures have demonstrated strong ICT behavior, with emission peaks shifting to longer wavelengths in more polar solvents. researchgate.net This positive solvatochromism is a hallmark of ICT and suggests that this compound likely exhibits similar behavior. The restriction of the ICT process can also be a contributing factor to the AIE phenomenon. nih.gov

| Phenomenon | Description |

| Solvatochromism | Change in absorption or emission spectra with solvent polarity. |

| ICT | Intramolecular Charge Transfer |

| Bathochromic Shift | Shift of a spectral band to longer wavelengths (lower energy). |

Emission Behavior in Aggregated States (e.g., nanoparticles, powders, films, crystals)

The emission properties of this compound in the aggregated state are of significant interest, particularly in the context of AIE. As mentioned earlier, molecules that are weakly emissive in solution can become highly luminescent upon aggregation. magtech.com.cnresearchgate.net This is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.gov

When this compound molecules aggregate to form nanoparticles, powders, or thin films, the steric hindrance imposed by neighboring molecules can prevent the free rotation of the phenyl and phenoxyphenyl rings. This rigidification of the molecular structure enhances the fluorescence quantum yield. The emission color in the solid state can also differ from that in solution due to intermolecular interactions such as π-π stacking. rsc.org

The study of emission from different aggregated forms is crucial for the development of solid-state lighting devices and fluorescent sensors. For example, the fluorescence of AIE-active materials can be sensitive to external stimuli such as pressure or the presence of certain analytes, leading to applications in mechanosensors and chemosensors. nih.govmdpi.commdpi.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of materials. nih.gov

While the specific crystal structure of this compound is not publicly available, data from closely related compounds, such as 4-methylsulfanyl-2-phenylquinazoline, can provide valuable insights. nih.govresearchgate.net In the crystal structure of this related molecule, the quinazoline ring system is essentially planar. The phenyl ring at the 2-position is twisted with respect to the quinazoline plane, with a dihedral angle of 13.95(5)°. nih.gov

For this compound, a similar twisted conformation is expected. The dihedral angles between the quinazoline core and the phenyl and phenoxyphenyl substituents would be key parameters. The phenoxy group introduces an additional rotational degree of freedom, and the conformation of the C-O-C ether linkage would also be of interest.

Single Crystal X-ray Crystallography

Crystal Packing Analysis and Intermolecular Interactions

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are directive and play a crucial role in determining the physical properties of a solid. For a molecule like this compound, which is rich in aromatic systems, several key interactions are anticipated to dictate its crystal structure.

C-H...π Interactions: These are a type of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen bond donor and a π-system (an aromatic ring) serves as the acceptor. In the context of this compound, the numerous C-H bonds on the phenyl and phenoxy rings can interact with the electron-rich π-faces of adjacent quinazoline or phenyl rings. Such interactions are known to contribute significantly to the stabilization of crystal structures. For instance, studies on related heterocyclic compounds have demonstrated the importance of C-H...π interactions in directing their molecular assembly.

π-π Stacking: Aromatic rings can interact with each other through π-π stacking, which involves the overlap of their π-orbitals. These interactions can be in a face-to-face or an offset (displaced) arrangement. Given the multiple aromatic rings in this compound—the quinazoline core, the 2-phenyl substituent, and the phenoxy-phenyl moiety—π-π stacking is expected to be a dominant feature in its crystal packing. In the crystal structure of a related compound, 4-methylsulfanyl-2-phenylquinazoline, molecules are linked by π-π stacking between adjacent inversion-related quinazoline groups, with a centroid-centroid distance of 3.7105 (9) Å. This demonstrates how such interactions can lead to the formation of extended supramolecular architectures.

Weak Hydrogen Bonds: Beyond conventional hydrogen bonds (which are absent in this molecule due to the lack of strong hydrogen bond donors like O-H or N-H), weaker C-H...N and C-H...O hydrogen bonds can also be significant. The nitrogen atoms in the quinazoline ring and the ether oxygen of the phenoxy group can act as hydrogen bond acceptors for C-H donors from neighboring molecules. For example, in 4-methylsulfanyl-2-phenylquinazoline, a long C-H...N contact links molecules along the nih.gov direction.

Halogen-Halogen Interactions: While not applicable to the parent compound this compound, if halogen substituents were introduced onto the aromatic rings, halogen-halogen interactions would become an important consideration in the crystal packing.

The interplay of these various intermolecular forces results in a complex and unique three-dimensional structure. The analysis of these interactions provides deep insights into the structure-property relationships of the material.

Interactive Data Table: Examples of Intermolecular Interactions in Related Quinazoline Derivatives

| Compound | Interacting Groups | Interaction Type | Distance (Å) / Angle (°) | Reference |

| 4-methylsulfanyl-2-phenylquinazoline | Quinazoline...Quinazoline | π-π stacking | Centroid-centroid: 3.7105 (9) | researchgate.net |

| 4-methylsulfanyl-2-phenylquinazoline | C-H...N | Weak Hydrogen Bond | N/A | researchgate.net |

| 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline | N-H...N | Hydrogen Bond | D...A: 3.1239 (16) |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the investigation of polymorphism.

PXRD operates by irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at different angles. The resulting diffraction pattern is a unique fingerprint of the crystalline phase present in the sample. Each crystalline solid produces a characteristic diffraction pattern based on its crystal lattice.

In the context of this compound, if different crystallization conditions (e.g., solvent, temperature, pressure) were to yield different crystal forms, PXRD would be the ideal method to identify and distinguish between them. Each polymorph would generate a unique PXRD pattern with diffraction peaks at different 2θ angles and with varying relative intensities.

The process of a polymorphism study using PXRD would involve:

Sample Preparation: The synthesized this compound would be crystallized under various conditions to encourage the formation of different polymorphs.

Data Collection: A PXRD pattern would be collected for each crystalline batch.

Pattern Analysis: The obtained patterns would be compared. If the patterns are different, it indicates the presence of multiple polymorphs.

Phase Identification and Quantification: If a sample contains a mixture of polymorphs, PXRD can be used to identify the individual phases and, with proper calibration, quantify their relative amounts.

While no specific polymorphism studies on this compound have been reported in the searched literature, the potential for its existence is significant due to the molecule's conformational flexibility arising from the rotation around the single bonds connecting the aromatic rings. Any comprehensive solid-state characterization of this compound would necessitate a thorough investigation of its polymorphic behavior using techniques like PXRD.

Theoretical and Computational Investigations of 4 4 Phenoxyphenyl 2 Phenylquinazoline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in providing a foundational understanding of a molecule's electronic behavior and geometric arrangement in its ground state.

To determine the most stable three-dimensional arrangement of 4-(4-Phenoxyphenyl)-2-phenylquinazoline, Density Functional Theory (DFT) calculations would be performed. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-31G(d,p). This level of theory allows for the optimization of the molecular geometry, locating the minimum energy structure on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles would reveal the spatial orientation of the phenyl and phenoxyphenyl substituents relative to the quinazoline (B50416) core.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and the energy required for electronic excitation. For this compound, one would expect the HOMO to be localized primarily on the electron-rich phenoxy group and parts of the quinazoline ring, while the LUMO would likely be distributed across the electron-deficient quinazoline and phenyl moieties.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | Relates to kinetic stability and excitation energy |

Excited State Calculations and Photophysical Property Prediction

To understand how the molecule interacts with light, excited-state calculations are necessary.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption and emission spectra of molecules. By calculating the vertical excitation energies from the ground state, one can simulate the UV-Visible absorption spectrum. The transitions with the highest oscillator strengths would correspond to the most intense absorption bands. Similarly, by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state, the fluorescence emission spectrum can be predicted.

Given the potential donor-acceptor architecture of this compound (with the phenoxyphenyl group as a potential donor and the phenylquinazoline as the acceptor), the existence of Intramolecular Charge Transfer (ICT) states upon photoexcitation would be a key area of investigation. Computational modeling can elucidate the nature of these ICT states by analyzing the change in electron density distribution between the ground and excited states. The degree of charge separation in the excited state influences the molecule's photophysical properties, such as the Stokes shift and the solvent-dependent emission behavior (solvatochromism).

Simulation of Solvatochromic Shifts in Electronic Spectra

Solvatochromism, the shift in the position of absorption or emission spectral bands of a compound upon a change in solvent polarity, is a phenomenon that provides significant insight into the electronic structure of a molecule and its interactions with the surrounding medium. Computational chemistry offers powerful tools to simulate and understand these shifts, primarily through Time-Dependent Density Functional Theory (TD-DFT) calculations combined with solvent models.

The study of solvatochromic shifts for a molecule like this compound would involve calculating its electronic absorption spectra in various solvents of differing polarity. This is typically achieved using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium.

Theoretical investigations on other quinazoline derivatives have successfully employed TD-DFT methods to analyze their photophysical properties. researchgate.net For instance, the impact of different solvents on the electronic spectra can be simulated to predict whether the compound will exhibit positive (bathochromic or red shift) or negative (hypsochromic or blue shift) solvatochromism. The direction and magnitude of the shift depend on the change in the dipole moment of the molecule upon electronic transition from the ground state to the excited state.

For this compound, a π→π* transition is expected to be the lowest energy electronic transition. The change in the electronic distribution upon this transition would determine the interaction with polar and non-polar solvents. A hypothetical study could yield data as presented in Table 1, illustrating the expected trend.

Table 1: Illustrative TD-DFT Calculated Absorption Maxima (λ_max) of this compound in Different Solvents (Note: This data is illustrative and based on typical results for similar aromatic heterocycles, not from a specific study on the target compound.)

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) | Solvatochromic Shift (Δλ) vs. Cyclohexane (nm) |

| Cyclohexane | 2.02 | 320 | 0 |

| Dichloromethane | 8.93 | 328 | +8 |

| Acetone | 20.7 | 335 | +15 |

| Acetonitrile (B52724) | 37.5 | 338 | +18 |

| Methanol | 32.7 | 342 | +22 |

Such a positive solvatochromic shift would suggest that the excited state is more polar than the ground state, leading to stronger stabilizing interactions with polar solvents and thus lowering the energy gap for the electronic transition.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, significant conformational freedom arises from the rotation around several single bonds, particularly the C-O-C ether linkage and the C-C bonds connecting the phenyl and phenoxy groups to the quinazoline core.

Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the energy landscape of a molecule as a function of its geometry. youtube.comlibretexts.orglibretexts.orgwikipedia.org A PES is a multidimensional surface where the potential energy of the system is plotted against its geometric parameters, such as torsion angles. youtube.comlibretexts.orglibretexts.orgwikipedia.org

For this compound, a relaxed PES scan would be performed by systematically rotating key dihedral angles. For example, the dihedral angle (τ1) between the quinazoline ring and the 2-phenyl group, and the dihedral angles (τ2 and τ3) defining the orientation of the 4-phenoxyphenyl group. The energy of the molecule is calculated at each step to identify low-energy conformers (local minima) and the energy barriers between them (saddle points or transition states). youtube.comlibretexts.orglibretexts.orgwikipedia.org

Studies on the conformational analysis of other heterocyclic systems have shown that even subtle changes in substitution can significantly influence the preferred conformation. nih.govrsc.orgrsc.org For the target molecule, steric hindrance between the hydrogen atoms on the adjacent rings would likely lead to non-planar ground state conformations.

Table 2: Hypothetical Torsional Energy Profile for the C-O Bond Rotation in this compound (Note: This data is for illustrative purposes.)

| Dihedral Angle (τ2) (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 (Steric Clash) |

| 30 | 1.5 |

| 60 | 0.2 |

| 90 | 0.0 (Global Minimum) |

| 120 | 0.3 |

| 150 | 1.8 |

| 180 | 4.8 (Steric Clash) |

The results of such an analysis would reveal the most stable, low-energy conformations of the molecule, which are crucial for understanding its interactions with biological targets or its packing in the solid state.

Molecular Orbital Overlap and Electronic Coupling Analysis

The electronic properties of this compound are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and overlap of these orbitals dictate the molecule's reactivity, electronic transitions, and charge transport properties.

Computational methods like Density Functional Theory (DFT) are widely used to calculate the electronic structure of quinazoline derivatives. acs.orgnih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy-phenyl moiety, while the LUMO is likely to be distributed across the electron-deficient 2-phenylquinazoline (B3120039) core.

The degree of overlap between the molecular orbitals of the constituent fragments (the 2-phenylquinazoline and the 4-phenoxyphenyl groups) determines the extent of electronic coupling. A significant overlap facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property that is important for applications in materials science.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on typical DFT calculation results for similar compounds.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -1.52 | π* orbital on quinazoline ring |

| LUMO | -2.15 | π* orbital delocalized over 2-phenylquinazoline |

| HOMO | -5.88 | π orbital localized on the 4-phenoxyphenyl group |

| HOMO-1 | -6.45 | π orbital on the quinazoline ring |

| HOMO-LUMO Gap | 3.73 | Energy of the first electronic transition |

The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic absorption. A smaller gap generally implies higher reactivity and a longer wavelength of absorption.

Structure-Property Relationship Predictions from Computational Data

A significant advantage of computational studies is the ability to establish quantitative structure-property relationships (QSPR). By calculating various molecular descriptors for a series of related compounds, it is possible to build predictive models for their physical, chemical, or biological properties.

For this compound and its hypothetical derivatives, computational data can be used to predict a range of properties. For instance, calculated parameters such as orbital energies (HOMO, LUMO), dipole moment, polarizability, and molecular surface area can be correlated with experimental observations.

Several studies on quinazoline derivatives have successfully used QSAR (Quantitative Structure-Activity Relationship) and other computational approaches to predict their biological activities, such as anticancer or enzyme inhibitory effects. acs.orgnih.govresearchgate.net These models help in rational drug design by identifying the key structural features that contribute to the desired activity.

Table 4: Hypothetical Calculated Molecular Descriptors for Structure-Property Relationship Studies (Note: This data is illustrative.)

| Descriptor | Calculated Value | Potential Property Correlation |

| Dipole Moment (Debye) | 2.5 D | Solubility in polar solvents, intermolecular interactions |

| Polarizability (ų) | 45.2 ų | Non-linear optical properties, strength of dispersion forces |

| HOMO Energy (eV) | -5.88 eV | Ionization potential, susceptibility to electrophilic attack |

| LUMO Energy (eV) | -2.15 eV | Electron affinity, susceptibility to nucleophilic attack |

| Molecular Electrostatic Potential (MEP) | Varies across the surface | Identification of sites for electrophilic and nucleophilic attack |

By analyzing these descriptors, researchers can make informed predictions about the behavior of this compound and guide the synthesis of new analogues with enhanced properties for specific applications in medicine or materials science.

Structure Property Relationships and Molecular Design Principles

Influence of Phenoxyphenyl and Phenyl Substituents on Electronic and Optical Properties

The electronic and optical properties of 2,4-disubstituted quinazolines are highly dependent on the nature of the substituents at these positions. The quinazoline (B50416) ring itself possesses an electron-withdrawing character due to the presence of two nitrogen atoms, and this effect is enhanced by the fused benzene (B151609) ring through extended electron delocalization. researchgate.net

The phenoxyphenyl group at the 4-position introduces additional complexity and functionality. The phenoxy moiety, with its ether linkage, can act as a weak electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. The presence of this bulky group also imparts significant steric hindrance, which can restrict intramolecular rotations and affect the emission properties in both solution and the solid state. In many 2,4-disubstituted quinazolines, the steric bulk of substituents is a key factor in preventing π-π stacking in the solid state, which can lead to enhanced emission. researchgate.net

The design of donor-acceptor (D-A) systems is a classic strategy for creating fluorescent molecules with tunable properties. rsc.org In the case of 4-(4-Phenoxyphenyl)-2-phenylquinazoline, the quinazoline core acts as the electron acceptor. The phenoxyphenyl group can be considered a weak electron donor, setting up a D-A framework within the molecule. This architecture is known to facilitate intramolecular charge transfer upon photoexcitation, which is a key process in the fluorescence of many organic chromophores.

The efficiency of this ICT process, and consequently the photophysical properties, can be modulated by altering the electron-donating or -withdrawing strength of the substituents. For instance, the introduction of stronger electron-donating groups at the 4-position of the quinazoline ring generally leads to a red-shift in the emission spectrum and can influence the quantum yield. rsc.orgnih.gov

A series of 2,4-disubstituted quinazolines with varying donor groups at the 4-position demonstrates this principle. As the electron-donating strength of the substituent changes, a corresponding shift in the emission wavelength is observed.

| Compound | Donor Group at C4 | Emission Max (nm) in Cyclohexane | Quantum Yield (%) in Cyclohexane |

| 1 | Carbazole | 414 | >80 |

| 2 | Diphenylamino | 451 | >80 |

| 3 | Di(4-methoxyphenyl)amino | 495 | - |

| 4 | Phenoxazinyl | 539 | - |

Table 1: Photophysical data for a series of 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives with different donor groups at the 4-position. Data from rsc.orgnih.gov.

Correlation between Molecular Conformation and Spectroscopic Signatures

The three-dimensional conformation of this compound has a profound impact on its spectroscopic properties. The rotational freedom of the phenyl and phenoxyphenyl groups relative to the quinazoline plane is a critical factor. In the ground state, these aryl rings are likely to be twisted out of the plane of the quinazoline core to minimize steric repulsion.

Upon excitation, the molecule may adopt a more planar conformation to facilitate ICT, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. The degree of this conformational relaxation in the excited state influences the emission energy and the shape of the emission band. In solvents of increasing polarity, the stabilization of the charge-separated excited state can lead to a red-shift in the emission, a phenomenon known as solvatochromism.

Design Strategies for Modulating Emission Wavelengths and Quantum Yields

Several strategies can be employed to fine-tune the emission wavelength and quantum yield of quinazoline-based fluorophores like this compound. rsc.org These strategies are centered on manipulating the electronic structure and steric environment of the molecule.

Modifying Donor-Acceptor Strength: As discussed, altering the electronic nature of the substituents at the 2- and 4-positions is a powerful tool. Introducing stronger electron-donating groups on the phenoxyphenyl moiety (e.g., methoxy (B1213986) or amino groups) or replacing the phenyl group at the 2-position with a stronger acceptor would be expected to red-shift the emission and modulate the quantum yield. nih.gov

Extending π-Conjugation: Increasing the size of the π-conjugated system, for example by replacing the phenyl group with a biphenyl (B1667301) or naphthyl group, typically leads to a bathochromic (red) shift in both the absorption and emission spectra.

Steric Engineering: The introduction of bulky groups can restrict intramolecular rotations, which often leads to an increase in the fluorescence quantum yield by reducing non-radiative decay pathways. This is a key principle behind the design of molecules with aggregation-enhanced emission properties.

Understanding of Aggregation-Enhanced Emission (AEE) Mechanisms in Quinazoline Derivatives

Many quinazoline derivatives exhibit aggregation-enhanced emission (AEE), a phenomenon where the molecules are weakly emissive in solution but become highly fluorescent in the aggregated state or in the solid state. rsc.org This behavior is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregated state.

For a molecule like this compound, the phenyl and phenoxyphenyl groups can rotate freely in dilute solution, providing non-radiative pathways for the deactivation of the excited state, thus quenching the fluorescence. However, in the aggregated state, these rotations are sterically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy through radiative decay (fluorescence).

The AEE properties of quinazoline derivatives are highly dependent on the nature and position of the substituents. For example, a series of quinazoline-based fluorophores with different amino donors at the 4- or 7-positions showed strong emission in the aggregated state. rsc.orgnih.gov

| Compound | Donor Position | Emission Max (nm) in Powder | Quantum Yield (%) in Powder |

| 1 | 4 | 450 | 56.55 |

| 2 | 4 | 495 | 49.91 |

| 6 | 7 | 430 | - |

| 7 | 7 | 490 | - |

Table 2: Solid-state emission data for quinazoline derivatives with amino donors at the 4- or 7-positions. Data from nih.gov.

Impact of Molecular Rigidity and Flexibility on Excited State Dynamics

The interplay between molecular rigidity and flexibility is central to the excited-state dynamics of this compound. The quinazoline core provides a rigid platform, while the rotatable phenyl and phenoxyphenyl substituents introduce elements of flexibility.

Upon photoexcitation, the molecule reaches the Franck-Condon excited state, which has the same geometry as the ground state. From here, it can relax to a lower-energy excited state through various processes, including conformational changes. The flexibility of the substituents allows for the formation of twisted intramolecular charge transfer (TICT) states, which are often non-emissive or weakly emissive and can act as a quenching pathway.

By controlling the rigidity of the molecule, for example through the introduction of bridging groups or bulky substituents that lock the conformation, it is possible to suppress the formation of these quenching states and enhance the fluorescence quantum yield. The study of excited-state dynamics, often through time-resolved spectroscopy, is essential for understanding these processes and for designing more efficient fluorescent materials.

Applications in Advanced Materials and Functional Systems

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

There is no available data to suggest that 4-(4-Phenoxyphenyl)-2-phenylquinazoline has been synthesized or evaluated for its potential as either an emitter or a host material in the fabrication of OLEDs. Consequently, information regarding its performance characteristics in such devices is non-existent.

Emitter Materials for OLED Fabrication

No studies have been found that characterize the electroluminescent properties of this compound, a prerequisite for its consideration as an emitter material in OLEDs.

Host Materials (if applicable for specific device architectures)

The suitability of this compound as a host material in OLEDs has not been explored in any known research. Key parameters such as triplet energy level and charge transport capabilities, which are critical for host materials, have not been reported for this compound.

Device Performance Characterization

As there are no reports of OLEDs being fabricated using this compound, no data on device performance, including efficiency, color purity, and operational lifetime, is available.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Similarly, the application of this compound in the field of solar energy conversion has not been documented in the scientific literature.

Active Layer Components in Photovoltaic Devices

There is no evidence to suggest that this compound has been investigated as a component in the active layers of either DSSCs or OPVs. Its potential role as a photosensitizer, donor, or acceptor material remains unstudied.

Efficiency and Stability Considerations in Solar Energy Conversion

Without any fabricated solar cell devices incorporating this compound, there is no information regarding its potential efficiency or stability in solar energy conversion applications.

Chemical Sensing Technologies

The quinazoline (B50416) scaffold, with its inherent fluorescence and environmentally sensitive electronic structure, serves as a robust platform for the design of chemical sensors. These sensors can detect changes in their environment, such as pH or the presence of specific analytes, through observable changes in their color or fluorescence.

The ability of these molecules to act as dual-channel sensors (both colorimetric and fluorescent) enhances their utility, allowing for both visual and instrumental detection of pH changes. Although direct data for this compound is absent, its structural similarity to other photoactive quinazolines suggests that it could potentially exhibit pH-responsive behavior, warranting further investigation into its photophysical properties upon protonation.

The application of quinazoline derivatives as luminescent detectors for various analytes is an active area of research. Quinazolinone-based fluorescent probes have been developed for the selective detection of important biological molecules and gases. For example, a "turn-on" fluorescent probe based on a 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) has been synthesized for the detection of carbon monoxide (CO). nih.gov This probe is initially non-fluorescent but reacts with CO to form the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), enabling the detection of CO with high sensitivity and selectivity. nih.gov

Furthermore, quinazoline-based fluorescent probes have been designed for the detection of α1-Adrenergic Receptors (α1-ARs), which are important G protein-coupled receptors. nih.gov These probes consist of a quinazoline pharmacophore for receptor recognition and a fluorophore for visualization, demonstrating the versatility of the quinazoline scaffold in creating targeted luminescent sensors. nih.gov While these examples highlight the potential of the quinazoline core structure, specific studies detailing the use of this compound as a luminescent detector for any particular analyte have not been reported. The synthesis of this compound has been described, which opens the door for future exploration of its sensing capabilities. nih.govrsc.org

Mechanochromic Materials and Stimuli-Responsive Systems

Mechanochromic materials, which change their optical properties in response to mechanical stress, are of great interest for applications such as stress sensing and damage detection.

Research into the mechanochromic properties of quinazoline derivatives is an emerging field. A study on quinazoline-based fluorophores with a donor-acceptor architecture reported that some of these compounds exhibit mechanochromic behavior. nih.gov Specifically, compounds with certain amino donors at the 4- or 7-position of the 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor showed changes in their fluorescence upon mechanical grinding. nih.gov This phenomenon is often attributed to the alteration of intermolecular interactions and molecular packing in the solid state, which affects the electronic states and, consequently, the emission properties.

However, there is currently no specific research available on the mechanochromic properties of this compound. The presence of rotatable single bonds and the potential for different crystalline packing arrangements could theoretically lead to mechanochromic behavior, but this remains to be experimentally verified.

The mechanisms underlying the mechanochromic response in organic molecules are diverse and can include processes such as phase transitions between different crystalline polymorphs, changes in the degree of intermolecular π-π stacking, or alterations in the planarity of the molecule. For the quinazoline derivatives that have shown mechanochromic properties, the response is generally attributed to a change in the solid-state packing upon the application of mechanical force. nih.gov This change can disrupt or enhance excimer/exciplex formation or alter the extent of intramolecular charge transfer, leading to a shift in the fluorescence color.

Future Research Directions and Emerging Opportunities

Exploration of Advanced Synthetic Methodologies for Complex Quinazoline (B50416) Architectures

The synthesis of the quinazoline core is well-established, but the creation of complex, precisely functionalized derivatives like 4-(4-Phenoxyphenyl)-2-phenylquinazoline necessitates the development and application of more sophisticated synthetic strategies. Future research should pivot towards methods that offer high efficiency, selectivity, and environmental compatibility.

One promising route is the use of aryne chemistry . An efficient synthesis of 4-phenoxy-2-phenylquinazoline has been demonstrated starting from 2-phenylquinazolin-4(3H)-one and an aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride (B91410). nih.govrsc.org This method provides a mild and environmentally benign pathway to access the core structure. Future work could expand on this by using substituted arynes and functionalized 2-phenylquinazolin-4(3H)-ones to build a library of derivatives with tailored electronic properties.

Multicomponent reactions (MCRs) represent another significant area for exploration. Recently, quinazoline-linked covalent organic frameworks (COFs) were successfully constructed using a three-component reaction, highlighting the power of MCRs in creating complex, porous architectures. nih.gov Applying MCR strategies to the synthesis of discrete molecules like this compound could streamline production and allow for the introduction of diverse functional groups in a single step, which is crucial for tuning material properties. rsc.org

Furthermore, methods such as visible-light-induced cyclization and microwave-assisted organic synthesis (MAOS) should be investigated to create more intricate quinazoline-based structures. rroij.com These techniques offer advantages in terms of reaction speed, energy efficiency, and often provide access to chemical spaces that are difficult to reach with traditional thermal methods. The goal is to develop a synthetic toolbox that allows for the precise engineering of the electronic and steric properties of the this compound scaffold for specific applications.

In-depth Investigations into Excited State Dynamics and Energy Transfer Processes

The photophysical properties of quinazoline derivatives are highly sensitive to their substitution patterns, making them attractive candidates for optoelectronic applications. benthamdirect.comresearchgate.net For this compound, a comprehensive investigation into its excited state dynamics is essential to unlock its full potential.

Future research should focus on a combined experimental and theoretical approach. Using techniques like femtosecond transient absorption spectroscopy , researchers can map the ultrafast processes that occur after photoexcitation, including internal conversion (IC) and intersystem crossing (ISC). nih.gov Theoretical calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT) will be crucial to understand the nature of the excited states (e.g., nπ* vs. ππ*), predict electronic transitions, and elucidate potential decay pathways such as excited-state intramolecular proton transfer (ESIPT), even if the parent molecule lacks the typical hydrogen-bond donor for it. nih.govacs.orgacs.org

A key area of interest is the potential for Thermally Activated Delayed Fluorescence (TADF) . The donor-acceptor (D-A) architecture inherent in many quinazoline derivatives is a prerequisite for TADF, a mechanism that allows for the harvesting of triplet excitons to enhance the efficiency of Organic Light Emitting Diodes (OLEDs). urfu.ru In this compound, the electron-rich phenoxy group and the electron-deficient quinazoline core could potentially create a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is necessary for efficient reverse intersystem crossing (rISC). Detailed photophysical measurements and computational modeling are needed to confirm this and to guide the design of next-generation TADF emitters based on this scaffold.

| Property | Quinazoline Derivative Type | Observation/Potential | Relevant Research Focus |

| Emission Color | Donor-Acceptor Substituted Quinazolines | Tunable from blue to red by altering donor strength. rsc.org | Synthesis of derivatives with different electron-donating/withdrawing groups on the phenoxy and phenyl rings. |

| Quantum Yield (QY) | 2,4-Disubstituted Quinazolines | Can exceed 80% in some cases. rsc.org | Investigating the effect of substituent position and solvent polarity on emission efficiency. |

| Stokes Shift | 4- or 7-Donor Substituted Quinazolines | Can be very large (e.g., 161 nm), which is beneficial for reducing self-absorption. rsc.org | Correlating molecular structure with the magnitude of the Stokes shift to design materials for specific applications like fluorescent probes. |

| Excited State Lifetime | Quinazoline-based TADF systems | Microsecond-scale fluorescence lifetimes have been observed, indicative of TADF. urfu.ru | Time-resolved photoluminescence spectroscopy to measure decay dynamics and confirm TADF in this compound. |

Rational Design of Multifunctional Quinazoline-Based Materials

The unique electronic properties of the this compound scaffold make it a prime candidate for the rational design of multifunctional organic materials. Its inherent donor-acceptor character, high thermal stability, and potential for high quantum yield are key attributes for applications in organic electronics. rsc.orgbeilstein-journals.org

A major opportunity lies in the development of materials for Organic Light Emitting Diodes (OLEDs) . Quinazoline derivatives have already been successfully employed as host materials for phosphorescent OLEDs and as emitters themselves, including TADF emitters that have achieved high external quantum efficiencies. benthamdirect.comurfu.rubeilstein-journals.org Future work should focus on using this compound as a core structure, systematically modifying the peripheral phenyl and phenoxy groups to fine-tune the emission color, charge transport properties, and device efficiency. For instance, incorporating carbazole, triphenylamine, or phenothiazine (B1677639) moieties could enhance hole-transporting capabilities, leading to more balanced charge injection and improved device performance. benthamdirect.combeilstein-journals.org

Beyond OLEDs, these rationally designed materials could find use as fluorescent chemosensors . The quinazoline nitrogen atoms can act as binding sites for metal ions or protons, leading to changes in the molecule's photophysical properties. This can be exploited to create sensors where a change in fluorescence color or intensity signals the presence of a specific analyte. The phenoxy group offers a site for further functionalization to introduce specific recognition elements, enhancing selectivity.

Integration of this compound into Hybrid Organic-Inorganic Materials

The creation of hybrid materials, which combine organic molecules with inorganic frameworks, offers a pathway to synergize the properties of both components. Integrating this compound into such structures is an emerging area with significant potential.

One exciting direction is the development of Metal-Organic Frameworks (MOFs) . The nitrogen atoms within the quinazoline ring can act as Lewis basic sites to coordinate with metal ions, serving as a functional ligand or a structural component of the framework. scispace.comnih.govmdpi.com By incorporating the this compound unit, it would be possible to create MOFs with built-in luminescence for sensing applications or with photocatalytic activity, where the organic linker acts as a light-harvesting antenna.

A related class of materials is Covalent Organic Frameworks (COFs) . As recently demonstrated, quinazoline linkages can be formed in-situ to build highly stable and porous COFs for applications like photocatalysis. nih.gov Future research could adapt these methods to use pre-functionalized building blocks derived from this compound to construct COFs with precisely controlled pore environments and optoelectronic properties.

Another frontier is the use of this compound in hybrid perovskites . Two-dimensional (2D) hybrid perovskites utilize bulky organic cations as spacers between inorganic layers. nih.gov The size and electronic properties of this compound and its derivatives could make them suitable candidates for these organic spacer roles, potentially leading to novel perovskite structures with unique photophysical properties and enhanced stability. mdpi.com

| Hybrid Material Type | Role of Quinazoline Derivative | Potential Application | Future Research Direction |

| Metal-Organic Frameworks (MOFs) | Luminescent Ligand | Chemical Sensing, Gas Storage | Synthesis of MOFs using the quinazoline as a linker and testing their response to analytes. |

| Covalent Organic Frameworks (COFs) | Structural Building Block | Heterogeneous Photocatalysis | Development of COFs with the quinazoline unit for light-driven organic transformations. |

| Hybrid Perovskites | Organic Spacer Cation | Photovoltaics, LED Lighting | Investigating the incorporation of functionalized quinazolinium cations into 2D perovskite structures. |

Development of Predictive Models for Structure-Property-Application Relationships

To accelerate the discovery and optimization of new materials based on the this compound scaffold, a shift towards data-driven and computational approaches is essential. The development of predictive models can guide synthetic efforts by identifying promising candidate structures before their costly and time-consuming synthesis.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors with key material properties. For example, descriptors such as HOMO/LUMO energies, dipole moments, and molecular size can be used to predict photophysical properties like emission wavelength and quantum yield, or physical properties like boiling point. acs.org

More advanced Machine Learning (ML) and Deep Learning (DL) models offer even greater predictive power. researchgate.net By training models on datasets of known quinazoline derivatives and their properties, it is possible to predict the characteristics of new, unsynthesized molecules with high accuracy. nih.govacs.org For instance, a random forest or neural network model could be trained to predict the TADF potential of a given derivative by analyzing its structural features. nih.gov These models can also predict the regioselectivity of synthetic reactions, aiding in the design of efficient synthetic routes to complex target molecules. nih.gov The ultimate goal is to create a closed-loop discovery process where ML models propose novel structures with desired properties, which are then synthesized and tested, with the new data being used to further refine the models.

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-N stretching at ~1350 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.5 ppm), while ¹³C NMR confirms quinazoline ring carbons .

- X-ray Diffraction : Resolves molecular geometry, including dihedral angles between phenyl and quinazoline rings .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions often arise from assay variability (e.g., cell lines, dosing protocols). To address this:

- Standardize assays using validated models (e.g., rodent seizure models for anticonvulsant studies) .

- Perform dose-response curves and compare EC₅₀ values across studies.

- Use computational docking to rationalize structure-activity relationships (SAR) and identify key binding motifs .

What computational methods predict the electronic properties and redox behavior of this compound?

Q. Advanced

- DFT Calculations : Simulate HOMO-LUMO gaps to predict reactivity and electron transfer pathways. For ferrocene analogs, DFT accurately reproduces redox potentials (e.g., ~0.45 V vs. Ag/Ag⁺) .

- Molecular Dynamics (MD) : Models solvation effects and conformational stability in biological environments .

What strategies optimize reaction yields in multi-step syntheses involving this compound?

Q. Advanced

- Catalyst Screening : Use Pd/C or CuI for cross-coupling steps to enhance efficiency .

- Solvent Optimization : Replace ethanol with acetonitrile for higher polarity and faster kinetics .

- In Situ Monitoring : Employ real-time FT-IR or HPLC to detect intermediates and adjust conditions dynamically .

How should researchers design SAR studies to evaluate substituent effects on bioactivity?

Q. Advanced

- Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -F) or donating (-OCH₃) groups at the 4-phenoxyphenyl or 2-phenyl positions .

- Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition) before in vivo models.

- QSAR Modeling : Correlate substituent Hammett constants (σ) with activity trends to guide further synthesis .

What analytical techniques ensure purity and consistency in batches?

Q. Basic

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

- Melting Point Analysis : Compare observed mp (e.g., 241–243°C) to literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.